molecular formula C13H13N3O3S B2596408 (2E)-2-cyano-N-(1,1-dioxo-1 CAS No. 865593-38-0

(2E)-2-cyano-N-(1,1-dioxo-1

Cat. No.: B2596408
CAS No.: 865593-38-0
M. Wt: 291.33
InChI Key: UBJGECVIEHPBJZ-IZZDOVSWSA-N
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Description

The compound (2E)-2-cyano-N-(1,1-dioxo-1) is a member of the thiadiazole family, specifically a 1,2,5-thiadiazole 1,1-dioxide. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-thiadiazole 1,1-dioxides typically involves the oxidation of thiadiazole rings. Common laboratory oxidants such as hydrogen peroxide or peracids are used to oxidize the sulfur atom in the thiadiazole ring to form the 1,1-dioxide . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of 1,2,5-thiadiazole 1,1-dioxides may involve more scalable and cost-effective methods. One approach is the continuous flow oxidation process, where the thiadiazole precursor is continuously fed into a reactor containing the oxidant. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazole 1,1-dioxides undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2,5-thiadiazole 1,1-dioxides varies depending on their application. In biological systems, these compounds can interact with enzymes and proteins, inhibiting their activity. For example, they may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis . In materials science, their unique electronic properties make them suitable for use in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Thiadiazole 1,1-dioxides are unique due to their ability to form stable radical anions and their versatility in undergoing various chemical reactions. Their electronic properties make them particularly valuable in the development of advanced materials for electronic applications .

Properties

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-7-11(6-10-2-1-4-15-8-10)13(17)16-12-3-5-20(18,19)9-12/h1-2,4,6,8,12H,3,5,9H2,(H,16,17)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJGECVIEHPBJZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CN=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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